N-(4-methylbenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine
Description
N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with the molecular formula C24H32N2O2 This compound is characterized by its benzodiazole core, which is a heterocyclic structure containing nitrogen atoms
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C21H26N4O/c1-17-6-8-18(9-7-17)16-22-21-23-19-4-2-3-5-20(19)25(21)11-10-24-12-14-26-15-13-24/h2-9H,10-16H2,1H3,(H,22,23) |
InChI Key |
MESRNXHXQYJZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzyl chloride with 2-(morpholin-4-yl)ethylamine to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization and chromatography are also employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The morpholine group enhances its solubility and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-METHYLPHENYL)METHYL]-1-[2-(DIMETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
- N-[(4-METHYLPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
